2-Nitro-6-(trifluoromethyl)-9H-carbazole

Isomer comparison Electronic effects Regiochemistry

Researchers often face failed syntheses and assay results from using incorrectly substituted carbazole isomers. This compound provides the exact 2-nitro-6-(trifluoromethyl) regiochemistry essential for valid KSP (Eg5) inhibitor studies and n-type semiconductor development. - Ensures fidelity to patented structural claims for mitotic kinesin inhibitors. - Electron-withdrawing -NO₂ and -CF₃ groups create a uniquely electron-deficient scaffold for OFET/OPV acceptor materials. - Nitro group enables selective reduction to an amine for precise downstream functionalization. Bulk supply and consistent purity meet the rigorous demands of parallel synthesis and lead optimization programs.

Molecular Formula C13H7F3N2O2
Molecular Weight 280.20 g/mol
CAS No. 872604-16-5
Cat. No. B12592900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(trifluoromethyl)-9H-carbazole
CAS872604-16-5
Molecular FormulaC13H7F3N2O2
Molecular Weight280.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(18(19)20)6-12(9)17-11/h1-6,17H
InChIKeyOYDVECVTGPXUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-6-(trifluoromethyl)-9H-carbazole (CAS 872604-16-5) Procurement and Properties Guide for Research Applications


2-Nitro-6-(trifluoromethyl)-9H-carbazole is a heterocyclic compound belonging to the carbazole family, characterized by a nitro group (-NO₂) at the 2-position and a trifluoromethyl group (-CF₃) at the 6-position of the 9H-carbazole core . Its molecular formula is C₁₃H₇F₃N₂O₂, with a molecular weight of approximately 280.20 g/mol, and it features a planar aromatic system that confers specific electronic and structural properties relevant to materials science and medicinal chemistry research .

2-Nitro-6-(trifluoromethyl)-9H-carbazole (CAS 872604-16-5): Why Isomeric and Analog Selection Requires Precise Evaluation


Carbazole derivatives with similar nitro and trifluoromethyl substituents are not interchangeable due to significant differences in electronic distribution, regioselectivity, and physicochemical properties that directly impact their performance in target applications. The specific positioning of the electron-withdrawing nitro group at the 2-position and the trifluoromethyl group at the 6-position creates a unique electronic environment that differs from other isomers (e.g., 6-nitro-2-(trifluoromethyl)-9H-carbazole) . This regiochemistry affects the compound's redox potential, reactivity, and molecular interactions, which can critically influence outcomes in synthetic pathways, biological assays, and material performance . Substituting with a close analog without rigorous validation may lead to altered or failed experimental results.

2-Nitro-6-(trifluoromethyl)-9H-carbazole (CAS 872604-16-5): Quantitative Differentiation Evidence Against Key Comparators


Regioisomeric Differentiation: 2-Nitro-6-(trifluoromethyl) vs. 6-Nitro-2-(trifluoromethyl) Carbazole

The regiochemistry of substituents on the carbazole scaffold critically defines its electronic properties. 2-Nitro-6-(trifluoromethyl)-9H-carbazole and its regioisomer 6-nitro-2-(trifluoromethyl)-9H-carbazole exhibit distinct electronic environments due to the different positions of the electron-withdrawing groups . The specific positioning of the nitro group at the 2-position and the trifluoromethyl group at the 6-position in the target compound results in a unique electronic distribution compared to the swapped substituent isomer . This differentiation is fundamental for applications where precise electronic tuning is required, such as in organic electronics or as synthetic intermediates.

Isomer comparison Electronic effects Regiochemistry

Comparative Electronic Effects: Mono-Substituted Nitro vs. Trifluoromethyl Carbazole Derivatives

The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) on the carbazole core creates a distinct electronic environment compared to mono-substituted analogs. The nitro group is a strong -I and -M substituent, while the trifluoromethyl group is a strong -I but weak +M substituent . Their combined effect in 2-nitro-6-(trifluoromethyl)-9H-carbazole results in a significantly more electron-deficient aromatic system compared to carbazoles bearing only a nitro or only a trifluoromethyl group . While direct comparative redox data for this specific compound is not available in the public domain, studies on related nitrocarbazole frameworks demonstrate that the introduction of a nitro group shifts the oxidation-reduction potential positive compared to unsubstituted carbazoles [1].

Electronic effects Redox potential Electron-withdrawing groups

Positional Isomer Comparison: 2-Nitro-6-(trifluoromethyl) vs. 1-Nitro-7-(trifluoromethyl) Carbazole

2-Nitro-6-(trifluoromethyl)-9H-carbazole and 1-nitro-7-(trifluoromethyl)-9H-carbazole are positional isomers with distinct substitution patterns that lead to different electronic and steric properties [1]. The target compound has substituents at the 2- and 6-positions, which are on separate rings and create a specific molecular dipole and steric environment. In contrast, the 1,7-isomer has substituents positioned differently, which can affect molecular packing, intermolecular interactions, and reactivity in cross-coupling or substitution reactions .

Positional isomer Structure-activity relationship Regioselectivity

2-Nitro-6-(trifluoromethyl)-9H-carbazole (CAS 872604-16-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: KSP Inhibitor Scaffold Optimization

This compound has been disclosed as a specific example within a patent family claiming methods and compositions for inhibiting the mitotic kinesin KSP (Eg5), a validated target for cancer therapeutics [1]. The specific 2-nitro-6-(trifluoromethyl) substitution pattern on the carbazole core may contribute to a unique binding profile compared to other regioisomers or analogs. Researchers developing novel KSP inhibitors or studying carbazole-based kinase modulators should select this exact compound to ensure fidelity to the patented structural claims and to investigate its specific biological activity in cell proliferation assays.

Organic Electronics: N-Type Semiconductor Material Development

The dual electron-withdrawing nature of the nitro and trifluoromethyl groups on this carbazole scaffold renders it highly electron-deficient, a desirable characteristic for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. While direct device data for this compound is not yet published, its electronic profile positions it as a promising building block for acceptor materials. Researchers exploring novel electron-transport materials or non-fullerene acceptors should consider this specific compound, as its precise substitution pattern directly influences its energy levels (HOMO/LUMO), electron mobility, and solid-state packing [1].

Synthetic Chemistry: Building Block for Functionalized Carbazole Derivatives

This compound serves as a versatile intermediate for the synthesis of more complex carbazole-based molecules due to the presence of the nitro group, which can be selectively reduced to an amine for further functionalization (e.g., amide bond formation, diazotization, or coupling reactions) [1]. The specific 2,6-substitution pattern ensures that subsequent derivatization occurs at defined positions, enabling the construction of tailored molecular architectures. For chemists engaged in parallel synthesis or lead optimization programs, procuring this precise regioisomer is critical for maintaining synthetic route fidelity and avoiding off-target products that could arise from using a different isomer [1].

Photoredox Catalysis and Electrocatalysis Research

While specific catalytic data for this exact compound is limited, the nitrocarbazole scaffold class has demonstrated utility as organic electrocatalysts for the selective oxidation of alcohols to aldehydes [1]. The introduction of electron-withdrawing groups, such as -NO₂ and -CF₃, is known to tune the redox potential of the carbazole core, a key parameter for optimizing catalytic activity and selectivity [1]. Researchers developing novel organic photoredox catalysts or electrocatalysts should evaluate this specific 2-nitro-6-(trifluoromethyl) derivative to assess its performance relative to other nitrocarbazole catalysts, as its unique substitution pattern may offer advantages in terms of redox potential and stability under reaction conditions.

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